Cyclophellitol aziridine

Glucocerebrosidase Gaucher Disease Selectivity

Standard epoxide-based inhibitors like CBE lack selectivity or require protonated acid/base residues for activity-based probe (ABP) function. Cyclophellitol aziridine solves both: it irreversibly labels the catalytic nucleophile of retaining β-glucosidases regardless of the enzyme's acid/base state. - **Core advantage:** Aziridine nitrogen replaces epoxide oxygen, enabling covalent modification without reliance on protonated residues. - **Application:** Foundational for ABPs in Gaucher disease models, GBA/GBA2/GBA3 profiling, and mapping catalytic residues (validated in GH30, GH1, GH116). - **Supply:** Standard research packaging with stability data for N-alkyl derivatives in mild acidic/basic media.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Cat. No. B12373916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclophellitol aziridine
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC(C1C2C(N2)C(C(C1O)O)O)O
InChIInChI=1S/C7H13NO4/c9-1-2-3-4(8-3)6(11)7(12)5(2)10/h2-12H,1H2/t2-,3+,4+,5+,6-,7-/m0/s1
InChIKeyGPIFFOGPRPKRHS-DRYVTRLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclophellitol Aziridine: Retaining β-Glucosidase Inhibitor


Cyclophellitol aziridine is a synthetic, mechanism-based, covalent inhibitor of retaining β-glucosidases, including the lysosomal enzyme glucocerebrosidase (GBA, also known as GBA1) [1]. It is a close structural analog of the natural product cyclophellitol, differing by the replacement of the epoxide oxygen with a nitrogen atom, creating an aziridine ring [1]. The compound serves as a versatile chemical scaffold for the development of activity-based probes (ABPs) and selective inhibitors for studying glycosidase function in health and disease, most notably in Gaucher disease and Parkinson's disease [2]. Its mechanism of action involves mimicking the substrate transition state, leading to a covalent, irreversible bond with the catalytic nucleophile of the target enzyme [1].

Why Cyclophellitol Aziridine Is Irreplaceable


Generic substitution with other glycosidase inhibitors, such as conduritol B-epoxide (CBE) or iminosugars, fails because cyclophellitol aziridine provides a unique combination of covalent, irreversible binding and tunable selectivity through its configurational and N-functionalization versatility [1]. Unlike the broadly active CBE, which inhibits multiple retaining glycosidases and creates complex off-target effects in vivo, specific configurations of cyclophellitol aziridine (e.g., β-D-xylose) achieve superior selectivity for GBA over the closely related GBA2 and GBA3 enzymes, a critical requirement for unambiguous functional studies and disease modeling [2]. Furthermore, the aziridine nitrogen acts as a convenient handle for attaching fluorophores or biotin, directly enabling the compound's use as an activity-based probe (ABP) without compromising its inhibitory mechanism—a feature absent in most alternative inhibitor scaffolds [3].

Cyclophellitol Aziridine: Differentiated Performance Evidence


GBA Selectivity of Xylose-Configured Aziridine

The β-D-xylose configured cyclophellitol aziridine demonstrates markedly superior selectivity for inhibiting glucocerebrosidase (GBA) compared to conduritol B-epoxide (CBE), the standard reference inhibitor. While CBE is known for its broad reactivity across retaining glycosidases, this specific cyclophellitol aziridine selectively targets GBA over the related cellular enzymes GBA2 and GBA3 both in vitro and in vivo [1]. The study confirmed this selectivity through activity-based protein profiling (ABPP), showing exclusive labeling of GBA in cellular lysates and zebrafish embryos, whereas CBE leads to multiple off-target bands [1].

Glucocerebrosidase Gaucher Disease Selectivity Cyclophellitol

pH-Independent Labeling: Aziridine vs. Epoxide Probes

The β-D-xylose-configured cyclophellitol aziridine is significantly more potent against GBA than the classical inhibitor conduritol B-epoxide (CBE). Competitive ABPP assays using a fluorescent probe revealed that the cyclophellitol aziridine derivative inhibits GBA with a substantially lower IC50 value, indicating higher affinity and greater efficiency in enzyme inactivation [1]. The difference in potency is attributed to the compound's mechanism-based, irreversible binding and its optimal fit for the GBA active site [1].

Glucocerebrosidase Gaucher Disease Potency Inhibitor

Isoform Inhibition Potency: Aziridine vs. Cyclophellitol

Both β-D-xylose-configured cyclophellitol and its aziridine analog effectively induce a Gaucher disease (GD) phenotype in zebrafish embryos, as evidenced by the significant accumulation of glucosylsphingosine (GlcSph) [1]. This outcome confirms the compound's ability to penetrate cells and inhibit GBA in a living organism, establishing it as a superior tool for generating chemically induced GD models compared to CBE. While CBE also causes GlcSph accumulation, its concurrent inhibition of GBA2 and other off-targets creates a more complex and less specific disease model [1].

Zebrafish Gaucher Disease In Vivo Disease Model

N-Alkyl Aziridines: Superior Stability and Synthesis

The inhibitory potency of cyclophellitol aziridine can be fine-tuned through N-functionalization, a structural feature not available on the parent cyclophellitol or other non-aziridine analogs. A comparative study demonstrated that N-alkyl cyclophellitol aziridines are at least equally potent inhibitors of retaining β-glucosidases as their N-acyl counterparts, while N-sulfonyl analogs exhibit a significant drop in potency [1]. This finding is crucial for the design of activity-based probes (ABPs), where a linker is attached to the aziridine nitrogen; the data confirm that N-alkyl linkers are preferred for maintaining high inhibitory activity.

Structure-Activity Relationship Cyclophellitol Aziridine Inhibitor

GBA3-Selective Profiling via Deoxygenated Aziridines

The development of deoxycyclophellitol aziridines demonstrates the scaffold's capacity for achieving refined isoform selectivity among the three human retaining β-glucosidases (GBA1, GBA2, GBA3). One specific derivative, 3,6-dideoxy-β-galacto-cyclophellitol aziridine, was shown to selectively capture GBA3 over GBA1 and GBA2 in cellular lysates [1]. This contrasts with the parent cyclophellitol aziridine, which is more broadly active. This differentiation is essential for dissecting the distinct physiological roles of these three enzymes, particularly the poorly understood GBA3.

GBA3 Selectivity Deoxycyclophellitol Activity-Based Probe

Cyclophellitol Aziridine: Best Application Scenarios


Selective GBA Profiling in Complex Samples

Use β-D-xylose-configured cyclophellitol aziridine to create a chemically induced Gaucher disease model in zebrafish. The compound's demonstrated superior selectivity for GBA over GBA2/GBA3 and higher potency compared to CBE [1] result in a cleaner, more interpretable phenotype characterized by robust glucosylsphingosine accumulation, without the confounding off-target effects seen with the generic inhibitor CBE [1]. This model is ideal for high-throughput drug screening and studying GBA-related pathophysiology.

Acid/Base-Independent Catalytic Residue Labeling

Design novel fluorescent or biotinylated activity-based probes for GBA using the cyclophellitol aziridine scaffold. Evidence shows that N-alkyl aziridine modifications retain high inhibitory potency [2], making this an optimal linker attachment point for reporter tags without sacrificing binding affinity. These probes can be used for in situ and in vitro visualization of active GBA in cells and tissues, supporting diagnostic development and therapeutic monitoring in Gaucher and Parkinson's disease [3].

Stable GBA Probes: N-Alkyl Aziridine Strategy

Employ a panel of deoxycyclophellitol aziridine derivatives to selectively inhibit or label specific retaining β-glucosidase isoforms (GBA1, GBA2, GBA3) in cell lysates or live cells [4]. The ability to achieve isoform-selective targeting, such as the selective capture of GBA3 with a 3,6-dideoxy-β-galacto derivative [4], enables precise functional studies to elucidate the distinct physiological and pathological roles of each enzyme, particularly the less-characterized GBA3.

GBA3-Selective Targeting with Deoxygenated Aziridines

Utilize cyclophellitol aziridine as a potent, covalent inhibitor of GBA to investigate target engagement and the consequences of GBA deficiency in cellular and animal models of Parkinson's disease (PD). The compound's irreversible mechanism of action provides a stable, long-lasting block of GBA activity, which is advantageous for studying chronic, downstream effects linked to the GBA-PD genetic risk factor [1]. This is a critical application for understanding how GBA loss-of-function contributes to α-synuclein aggregation and neurodegeneration.

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